ethyl N-(N-methylanilino)carbamate
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Overview
Description
Ethyl N-(N-methylanilino)carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(N-methylanilino)carbamate typically involves the reaction of aniline derivatives with ethyl chloroformate. One common method is the reaction of N-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(N-methylanilino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(N-methylanilino)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of ethyl N-(N-methylanilino)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Methyl N-phenyl carbamate: A related compound with a methyl group instead of an ethyl group.
N-methylcarbamate: A simpler carbamate with a single methyl group
Uniqueness
Ethyl N-(N-methylanilino)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate-enzyme complexes makes it particularly useful in various applications, including as a reagent in organic synthesis and as a potential pharmacological agent .
Properties
CAS No. |
40887-55-6 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl N-(N-methylanilino)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)11-12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |
InChI Key |
XBXWBOZINYEMGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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